molecular formula C11H21N3OS B4837775 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide

2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide

Cat. No. B4837775
M. Wt: 243.37 g/mol
InChI Key: SMKHVMJWYVKGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide, also known as CAECT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CAECT belongs to the class of thiosemicarbazones, which are organic compounds with a broad range of biological activities.

Mechanism of Action

The mechanism of action of 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide prevents cancer cells from dividing and multiplying, ultimately leading to their death. 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has also been shown to induce oxidative stress, which can contribute to cancer cell death.
Biochemical and Physiological Effects:
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed. However, further studies are needed to determine the long-term effects of 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide on human health. 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has been found to have a high affinity for copper ions, which may contribute to its anticancer properties. 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide in lab experiments is its broad range of biological activities. 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has been shown to have anticancer, antiviral, antibacterial, and antifungal properties, making it a versatile compound for research. However, one of the limitations of using 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the synergistic effects of 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide with other anticancer drugs. Additionally, further studies are needed to determine the long-term effects of 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide on human health and its potential as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide is a promising compound with a broad range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. Its mechanism of action involves the inhibition of ribonucleotide reductase and the induction of oxidative stress in cancer cells. While 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has shown low toxicity in animal studies, further research is needed to determine its long-term effects on human health. The development of more efficient synthesis methods and investigation of its synergistic effects with other anticancer drugs are potential future directions for research on 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide.

Scientific Research Applications

2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has also been found to induce apoptosis, which is the programmed cell death of cancer cells. In addition to its anticancer properties, 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has been shown to have antiviral, antibacterial, and antifungal activities.

properties

IUPAC Name

1-[(2-cyclohexylacetyl)amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3OS/c1-2-12-11(16)14-13-10(15)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKHVMJWYVKGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide
Reactant of Route 4
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide
Reactant of Route 5
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide
Reactant of Route 6
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.